N2,N5-Dibenzyloxycarbonyl-L-ornithine
Description
Strategic Importance of L-Ornithine Derivatives in Synthetic Methodologies
L-ornithine, a non-proteinogenic amino acid, serves as a crucial metabolic intermediate in the urea (B33335) cycle and is a precursor to other vital amino acids such as arginine and proline. nih.govresearchgate.net Its unique structure, featuring both an α-amino group and a δ-amino group at the terminus of its side chain, makes it a valuable and versatile building block in synthetic chemistry.
The presence of two distinct amino groups offers multiple points for functionalization, allowing for the construction of a wide range of molecular architectures. L-ornithine derivatives are integral to the synthesis of various biologically active molecules, including peptide-based therapeutics, enzyme inhibitors, and complex natural products. nih.gov For instance, the incorporation of ornithine and its derivatives into peptide chains can influence their conformation, stability, and biological activity. Furthermore, the side chain of ornithine can be elaborated to introduce other functionalities, making it a key component in the design of novel peptidomimetics and other bioactive compounds. The synthesis of conformationally constrained analogues of arginine and ornithine, for example, is an active area of research for developing new therapeutic agents.
Scope and Significance of N2,N5-Dibenzyloxycarbonyl-L-ornithine as a Synthetic Intermediate
This compound, also known as Nα,Nδ-bis(benzyloxycarbonyl)-L-ornithine, is a derivative of L-ornithine where both the α- and δ-amino groups are protected by benzyloxycarbonyl (Cbz) groups. This specific protection scheme renders the amino groups unreactive, allowing for selective modifications at the carboxylic acid terminus.
The primary significance of this compound lies in its role as a key intermediate in peptide synthesis and the preparation of other complex molecules. By protecting both amino functions, chemists can ensure that subsequent coupling reactions involving the carboxylic acid proceed cleanly without interference from the nucleophilic amino groups.
One of the most notable applications of this compound is as a precursor in the synthesis of L-arginine derivatives. The guanidinium (B1211019) group of arginine is typically introduced late in a synthetic sequence, and a protected ornithine derivative provides an ideal scaffold for this transformation. The Cbz groups can be selectively removed at a later stage to unveil the amino groups for further functionalization or to yield the final target molecule. This strategic use of this compound has been instrumental in the synthesis of various arginine-containing peptides and other biologically important molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C22H24N2O6 |
| IUPAC Name | (2S)-2,5-bis[(phenylmethoxy)carbonylamino]pentanoic acid |
| CAS Number | 6134-97-0 |
| Molecular Weight | 412.44 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 124-128 °C |
| Optical Rotation | [α]20/D +3 to +5°, c = 1 in acetic acid |
Detailed Research Findings
The utility of this compound as a synthetic intermediate is well-documented in the chemical literature. Its application in the synthesis of L-arginine is a classic example of its strategic importance. In this process, the protected ornithine derivative serves as a stable and reliable precursor for the introduction of the guanidinium functional group.
Furthermore, research has demonstrated the use of this compound in the preparation of more complex peptide structures. For instance, it can be activated at its carboxyl group and coupled with other amino acids or peptide fragments. The resulting di-Cbz protected peptide can then be selectively deprotected under hydrogenolysis conditions to reveal the free amino groups of the ornithine residue, which can then be further modified or left as is, depending on the synthetic goal.
The choice of the dibenzyloxycarbonyl protecting group strategy is significant. While orthogonal protection schemes, where different protecting groups are used for the α- and δ-amino groups (e.g., Boc and Cbz), offer the advantage of selective deprotection, the use of two Cbz groups provides a robust and simultaneous deprotection strategy when desired. This can be particularly advantageous in the final steps of a synthesis where global deprotection is required.
Properties
IUPAC Name |
2,5-bis(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBENHRFIEOLOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945413 | |
| Record name | N~2~,N~5~-Bis[(benzyloxy)(hydroxy)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-58-0 | |
| Record name | N2,N5-Dibenzyloxycarbonyl-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~5~-Bis[(benzyloxy)(hydroxy)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N5-dibenzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N2,n5 Dibenzyloxycarbonyl L Ornithine and Its Structural Analogues
Stereoselective Synthesis of N2,N5-Dibenzyloxycarbonyl-L-ornithine
The primary challenge in the synthesis of this compound is the introduction of the two benzyloxycarbonyl (Cbz or Z) protecting groups onto the α- and δ-amino groups of L-ornithine without racemization of the chiral center. The most common method for this transformation is the Schotten-Baumann reaction, which is typically carried out in a biphasic system or in an aqueous basic solution.
The synthesis commences with a commercially available salt of L-ornithine, most commonly L-ornithine monohydrochloride. The amino acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate both the α- and δ-ammonium groups, rendering them nucleophilic. Subsequently, benzyl (B1604629) chloroformate (Cbz-Cl), the protecting group reagent, is added portion-wise, often concurrently with the base to maintain the pH and neutralize the hydrochloric acid generated during the reaction. The reaction is typically performed at a low temperature (0-5 °C) to minimize side reactions and prevent racemization.
The stereochemical integrity of the α-carbon is generally preserved under these mild basic conditions. The resulting this compound is often insoluble in the aqueous reaction medium and can be isolated by filtration after acidification, which protonates the carboxylic acid.
A representative, generalized reaction scheme is presented below:
Generalized Reaction for this compound Synthesis
| Starting Material | Reagents | Key Conditions | Product |
|---|
Chemo- and Regioselective Functionalization Approaches
With three functional groups—a carboxylic acid and two protected amino groups—this compound is a versatile scaffold for further chemical modification. Chemo- and regioselective functionalization are critical for elaborating this molecule into more complex structures.
The carboxylic acid is the most common site for initial functionalization. Standard peptide coupling reagents can be used to form amide bonds with other amino acids or amines. For instance, the carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-ethoxy-N-(ethoxycarbonyl)-1,2-dihydroquinoline (EEDQ) to facilitate coupling. nih.gov
Selective functionalization of one of the N-Cbz groups in the presence of the other is challenging due to their similar reactivity. However, in specific contexts, such as in the synthesis of certain natural product analogs, the δ-amino group of a mono-Nα-protected ornithine can be selectively functionalized. For example, Nα-(benzyloxycarbonyl)-L-ornithine can undergo Nδ-monoalkylation. chemicalbook.com This highlights the importance of choosing the correct starting material for a desired regiochemical outcome. If selective modification of one amino group is required, it is often more straightforward to start with an orthogonally protected ornithine derivative.
Convergent and Divergent Synthetic Routes to Derivatives
This compound is a valuable starting point for both convergent and divergent synthetic strategies to create a library of related compounds.
Divergent Synthesis: In a divergent approach, a common intermediate is used to produce a wide range of structurally distinct analogs. This compound is an ideal precursor for such a strategy. For example, its carboxylic acid can be coupled to various amino esters to generate a series of dipeptides. Subsequent deprotection of the Cbz groups would then yield a library of ornithine-containing dipeptides.
Convergent Synthesis: In a convergent synthesis, separate fragments of a target molecule are synthesized independently and then joined together in the later stages. This compound can serve as a key building block in such a strategy. For instance, in the total synthesis of a complex peptide containing an ornithine residue, this compound can be incorporated into a larger peptide fragment through solid-phase or solution-phase synthesis. This fragment is then coupled with other synthesized fragments to complete the target molecule. An example of a multi-step synthesis that relies on protected amino acid building blocks is the synthesis of N5-acetyl-N5-hydroxy-L-ornithine, a component of microbial siderophores, which starts from a protected L-glutamic acid derivative. nih.gov This illustrates the principle of using protected amino acids as key intermediates in a longer synthetic sequence.
Protection and Deprotection Strategies in Ornithine Chemistry
The benzyloxycarbonyl (Cbz) group is a cornerstone of protecting group strategy in peptide chemistry and is particularly relevant for ornithine. It is stable to a range of reaction conditions, yet can be removed under specific, mild conditions, making it a "permanent" protecting group during a multi-step synthesis until the final deprotection step is desired.
Protection: As discussed in section 2.1, the Cbz group is typically installed using benzyl chloroformate under basic conditions.
Deprotection: The most common method for the removal of the Cbz group is catalytic hydrogenolysis. This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide, which are easily removed.
Orthogonal Strategies: In more complex syntheses, it is often necessary to remove one protecting group while leaving others intact. This is known as an orthogonal protection strategy. The Cbz group is orthogonal to several other widely used amine protecting groups, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.
Cbz vs. Boc: The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is stable under these conditions. Conversely, the Cbz group is removed by hydrogenolysis, which leaves the Boc group untouched.
Cbz vs. Fmoc: The Fmoc group is removed by treatment with a mild base, such as piperidine, a condition under which the Cbz group is stable.
This orthogonality allows for the selective deprotection and functionalization of different amino groups within the same molecule, which is a powerful tool in the synthesis of complex peptides and other polyfunctional molecules. For ornithine, this means that derivatives like Nα-Fmoc-Nδ-Cbz-L-ornithine or Nα-Boc-Nδ-Cbz-L-ornithine can be synthesized, allowing for the selective elaboration of the α-amino group while the δ-amino group remains protected.
Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagent for Deprotection | Conditions | Orthogonality to Cbz |
|---|---|---|---|
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Neutral, Hydrogenolysis | - |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Acidic | Orthogonal |
This table illustrates the different conditions required for the removal of these common protecting groups, which forms the basis of orthogonal strategies in the synthesis of ornithine-containing molecules.
Applications in Peptide and Peptidomimetic Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support. peptide.com The process involves iterative cycles of Nα-deprotection and amino acid coupling. researchgate.net The choice of protecting groups is critical and defines the synthetic strategy. The most prevalent contemporary strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. researchgate.net
The integration of N2,N5-Dibenzyloxycarbonyl-L-ornithine into standard Fmoc-based SPPS is not straightforward. The Z-group is typically removed under harsh acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenation, conditions that are generally incompatible with the mild acid cleavage used to release the completed peptide from most resins in the Fmoc/tBu strategy (e.g., trifluoroacetic acid, TFA). peptide.comresearchgate.net
However, Z-protected amino acids, including this compound, are well-suited for the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. In this approach, the Nα-Boc group is removed with moderate acid (like TFA), while the Z-groups on the ornithine side chain remain intact. The final deprotection of the Z-groups occurs simultaneously with the cleavage of the peptide from the resin using strong acids like liquid hydrogen fluoride (B91410) (HF).
Furthermore, this compound can be valuable in fragment-based SPPS. A peptide segment containing the di-Z-ornithine can be synthesized and purified, followed by deprotection and subsequent coupling to another fragment on the solid support, although this approach is less common than linear synthesis.
Table 1: Comparison of Major SPPS Protecting Group Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, Z) or stable to TFA |
| Nα-Deprotection Reagent | 20% Piperidine in DMF uci.edu | TFA in DCM peptide.com |
| Final Cleavage/Deprotection | Concentrated TFA with scavengers | Strong acids (e.g., HF, TFMSA) |
| Compatibility with Z-groups | Low; Z-group is largely stable to TFA. | High; Z-group is removed during final cleavage. |
Solution-Phase Peptide Synthesis Methodologies Employing this compound
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains indispensable for large-scale synthesis and for peptides that are difficult to assemble on a solid support. nih.govspringernature.com This methodology offers greater flexibility in purification of intermediates and the use of a wider range of coupling and deprotection conditions.
This compound is particularly useful in solution-phase synthesis due to the properties of the Z-protecting group. The primary method for removing Z-groups in solution is catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). This is an exceptionally mild and clean deprotection method that yields toluene (B28343) and carbon dioxide as byproducts, leaving the deprotected amine ready for the next coupling step after simple filtration of the catalyst.
A common solution-phase strategy is fragment condensation, where protected peptide segments are synthesized and purified separately before being joined. For instance, a dipeptide containing this compound could be prepared and deprotected via hydrogenation. This newly exposed di-amino dipeptide could then be coupled with another peptide fragment to build a larger, potentially symmetrical, molecule. researchgate.net The synthesis of the enkephalin analog, biphalin, is a notable example where solution-phase methods are required due to the peptide's structure. nih.govspringernature.com
Table 2: General Workflow for Solution-Phase Synthesis using Z-Protection
| Step | Procedure | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Coupling | The carboxyl group of an N-protected amino acid is activated and reacted with the free amine of another amino acid/peptide. | DCC, HOBt, TBTU, etc. | Formation of a peptide bond. |
| 2. Purification | The protected peptide product is purified from starting materials and byproducts. | Extraction, crystallization, or chromatography. | Isolate the desired intermediate. |
| 3. Deprotection | The Nα-Z group is removed to reveal a free amine for the next coupling cycle. | H₂/Pd-C, HBr/AcOH | Prepare the peptide for chain extension. |
| 4. Repetition | Steps 1-3 are repeated until the desired peptide sequence is assembled. | N/A | Elongation of the peptide chain. |
Utilization in the Construction of Cyclic and Branched Peptides
The bifunctional nature of ornithine, possessing two amino groups, makes it a valuable component for creating non-linear peptide architectures such as cyclic and branched peptides. This compound can serve as a key precursor for these complex structures.
For the synthesis of branched peptides, the ornithine residue acts as a branching point. A typical strategy would involve incorporating this compound into a peptide chain. After the linear sequence is complete, simultaneous deprotection of both Z-groups via hydrogenation would yield two free amino groups: the α-amino group at the N-terminus of the ornithine residue and the δ-amino group of its side chain. Two identical or different peptide chains could then be coupled to these amines, resulting in a branched structure.
In cyclic peptide synthesis, ornithine can facilitate head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclization. A relevant example is the synthesis of cyclic enkephalin analogues, where a D-ornithine residue was used to link the side-chain ω-amino group to the C-terminal carboxyl group, forming a lactam bridge. researchgate.net Using this compound, one could envision a strategy where a linear peptide precursor is assembled, followed by hydrogenation to expose both of ornithine's amino groups. These two groups could then be used to form two distinct cyclization points with other residues in the chain, leading to complex bicyclic or constrained structures.
Precursor for Non-Proteinogenic Amino Acid Incorporation in Peptides
Non-proteinogenic amino acids (NPAAs) are amino acids not found in the genetic code and are incorporated into peptides to enhance stability, confer unique structural properties, or modulate biological activity. wikipedia.orgnih.gov Ornithine itself is a naturally occurring NPAA that serves as an intermediate in metabolic pathways like the urea (B33335) cycle. wikipedia.orgnih.gov
Protected ornithine derivatives are versatile starting materials for the synthesis of other, more complex NPAAs. The side-chain δ-amino group of ornithine can be chemically modified to introduce new functionalities. For example, while this compound has both amines protected, a synthetic route could start with a selectively protected ornithine (e.g., Nα-Z-L-ornithine). The free δ-amino group could then be alkylated, acylated, or otherwise modified. Following this modification, the Nα-group could be deprotected and the entire new NPAA could be re-protected with two Z-groups if desired for a specific synthetic strategy.
An example of such a modification is the biosynthesis of N5-(1-carboxyethyl)ornithine, an unusual amino acid found in Streptococcus lactis, which is formed from ornithine. nih.gov Chemical synthesis can mimic this by reacting a protected ornithine with reagents like bromopropionate. nih.gov Therefore, this compound can be considered a stable, protected form of a scaffold that is central to a family of related NPAAs.
Table 3: Examples of Ornithine-Derived Non-Proteinogenic Amino Acids
| NPAA Name | Modification on Ornithine Side-Chain | Potential Application/Significance |
|---|---|---|
| Nδ-Acetyl-L-ornithine | Acetylation of the δ-amino group | Metabolic intermediate, building block. |
| N5-(1-carboxyethyl)ornithine | Reductive condensation with pyruvic acid nih.gov | Natural product with unique stereochemistry. nih.gov |
| Arginine | Guanidinylation of the δ-amino group | A proteinogenic amino acid; ornithine is its direct precursor. |
| Citrulline | Carbamoylation of the δ-amino group | Key intermediate in the urea cycle. wikipedia.org |
Role in Advanced Peptide Ligation Techniques
Peptide ligation techniques are powerful chemical methods used to join unprotected peptide fragments, enabling the synthesis of large proteins that are inaccessible by stepwise SPPS. The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.
This compound does not directly participate in the classical NCL mechanism. However, the fundamental principle of ligation is the chemoselective reaction between two mutually reactive functional groups. The δ-amino group of the ornithine side chain, once deprotected, provides a versatile nucleophilic handle that can be exploited in custom or non-canonical ligation strategies.
After a peptide containing the di-Z-ornithine is synthesized and the protecting groups are removed, the exposed δ-amino group can be targeted for specific chemical modifications. For example, it can be used to form a stable isopeptide bond by reacting with a carboxylic acid side chain of another peptide (e.g., from aspartic or glutamic acid), a strategy used by nature to crosslink proteins. Alternatively, the δ-amino group could be modified to introduce a unique functional group, such as an azide (B81097) or alkyne for "click chemistry" ligation, or an aldehyde for oxime or hydrazone ligation. While not a direct player in mainstream ligation protocols, the ornithine side chain made available from its di-Z precursor offers a strategic point for post-synthesis modification and the application of bioorthogonal chemistries.
N2,n5 Dibenzyloxycarbonyl L Ornithine As a Chiral Building Block in Asymmetric Synthesis
Chiral Auxiliaries and Ligands Derived from the N2,N5-Dibenzyloxycarbonyl-L-ornithine Scaffold
The utility of this compound as a chiral building block is prominently demonstrated in its conversion into a variety of chiral auxiliaries and ligands. These derivatives are instrumental in guiding the stereochemical outcome of chemical reactions. The benzyloxycarbonyl (Cbz or Z) protecting groups on the nitrogen atoms are crucial as they prevent unwanted side reactions and can be selectively removed under specific conditions, allowing for further functionalization.
For instance, the carboxyl group of this compound can be reduced to a primary alcohol, which can then be used to introduce the chiral ornithine backbone into other molecules. Furthermore, the protected amino groups can be deprotected and subsequently reacted to form amides, sulfonamides, or other functionalities, leading to the synthesis of a wide array of chiral ligands. These ligands can then be coordinated to metal centers to create chiral catalysts capable of effecting a broad range of asymmetric transformations.
Diastereoselective and Enantioselective Transformations
The chiral scaffold provided by this compound and its derivatives plays a pivotal role in directing diastereoselective and enantioselective transformations. In diastereoselective reactions, the existing stereocenter of the ornithine derivative influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over others.
A notable example is the use of this compound in the synthesis of more complex amino acids. For instance, the α-carbon can be alkylated, and the stereochemistry of the starting material directs the approach of the electrophile, resulting in a high degree of diastereoselectivity.
Enantioselective transformations are often achieved using catalysts derived from this compound. The chiral environment created by the ligand around the metal center of the catalyst is responsible for differentiating between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer of the product.
Stereocontrolled Synthesis of Complex Organic Molecules
The application of this compound as a chiral building block extends to the stereocontrolled synthesis of complex and biologically active organic molecules. Its rigid and well-defined stereochemistry makes it an ideal starting material for multi-step syntheses where the control of stereochemistry is paramount.
One area where this is particularly evident is in the synthesis of non-ribosomal peptides and peptidomimetics. The ornithine backbone can be incorporated into peptide chains, and the side chain can be further functionalized to create novel structures with specific biological activities. For example, the synthesis of orthogonally protected (2S, 4R)- and (2S, 4S)-4-hydroxyornithine has been reported, featuring an asymmetric alkylation of an N-(diphenylmethylene)glycine tert-butyl ester. thieme-connect.de This highlights the utility of ornithine derivatives in creating stereochemically complex amino acid building blocks.
The ability to control the stereochemistry at multiple centers is a hallmark of using building blocks like this compound. This control is crucial for the synthesis of natural products and their analogues, where the precise three-dimensional arrangement of atoms is directly linked to their biological function.
Development of Novel Chiral Catalysts Based on Ornithine Derivatives
The development of novel chiral catalysts is a continuous pursuit in the field of asymmetric synthesis. Derivatives of this compound are attractive scaffolds for the design of new catalysts due to their conformational rigidity and the presence of multiple points for modification.
Researchers have explored the synthesis of various ligand types from this ornithine derivative, including phosphines, amines, and mixed donor ligands. These ligands, when complexed with transition metals such as rhodium, iridium, palladium, and ruthenium, have shown promise in a variety of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.
The modular nature of these ornithine-based ligands allows for systematic tuning of their steric and electronic properties. By modifying the substituents on the nitrogen or phosphorus atoms, for example, the selectivity and activity of the resulting catalyst can be optimized for a specific transformation. This "fine-tuning" capability is a significant advantage in the development of highly efficient and selective chiral catalysts.
Research on Structurally Modified N2,n5 Dibenzyloxycarbonyl L Ornithine Derivatives
Design Principles for N-Acylated and N-Alkylated Ornithine Analogues
The design of N-acylated and N-alkylated ornithine analogues is primarily driven by the goal of creating specific enzyme inhibitors or bioactive peptides with enhanced properties. A key principle involves mimicking the transition state or a substrate of a target enzyme to achieve potent and selective inhibition. For instance, in the design of inhibitors for enzymes like Nα-acetyl-L-ornithine deacetylase (ArgE), which is crucial for bacterial growth, the Nα-acyl group of ornithine is modified to enhance binding to the enzyme's active site. nih.gov The introduction of different acyl or alkyl groups can modulate the compound's lipophilicity, steric bulk, and electronic properties, all of which influence its interaction with the target protein.
Another important design consideration is the enhancement of peptide stability and bioavailability. Incorporating N-alkylated or N-acylated ornithine residues into peptides can render them more resistant to enzymatic degradation by proteases. nih.gov This is because the modified amide bond is often a poor substrate for these enzymes. The choice of the acyl or alkyl group can also influence the conformational properties of the peptide, potentially locking it into a bioactive conformation. nih.gov
Furthermore, the design of these analogues often incorporates principles of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. For example, replacing a specific functional group with an N-acylated ornithine might enhance target affinity or reduce off-target effects.
Synthesis of Side-Chain Modified Ornithine Derivatives
The synthesis of side-chain modified ornithine derivatives can be achieved through both chemical and enzymatic approaches, providing a versatile toolkit for creating a diverse range of analogues.
Chemical Synthesis:
A common strategy for chemical synthesis involves the use of a protected ornithine precursor, such as N2,N5-Dibenzyloxycarbonyl-L-ornithine, where the α- and δ-amino groups are masked. The side-chain (δ-amino group) can then be selectively deprotected and modified. For example, reductive amination of Nα-acetyl-L-ornithine with formaldehyde (B43269) can yield N5,N5-dimethyl-Nα-acetyl-L-ornithine. nih.gov This approach allows for the introduction of a wide variety of alkyl and acyl groups to the δ-nitrogen.
Another powerful chemical method is the use of N-carboxyanhydrides (NCAs) of modified ornithine residues for polymerization, leading to polypeptides with functionalized side chains. mdpi.com Additionally, solid-phase peptide synthesis (SPPS) provides a robust platform for incorporating side-chain modified ornithine derivatives into peptides. This can be achieved by using pre-synthesized modified ornithine building blocks or by on-resin modification of an ornithine residue.
Enzymatic Synthesis:
Enzymatic methods offer a high degree of stereoselectivity and regioselectivity in the synthesis of ornithine derivatives. For example, the enzyme peptide arginase OspR can convert arginine residues within a peptide to ornithine, which can then be a site for further modification. acs.org This biosynthetic approach allows for the site-specific incorporation of ornithine into ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.orgrug.nl
In the biosynthesis of the siderophore vicibactin, a series of enzymes work in concert to modify the ornithine side chain. The process begins with N5-hydroxylation of L-ornithine by the flavoprotein VbsO, followed by acylation with (R)-3-hydroxybutyryl-CoA catalyzed by VbsA. nih.gov This highlights the potential of using enzymatic cascades to generate complex side-chain modified ornithine structures.
Investigating Alternative Protecting Group Combinations
The synthesis of complex molecules containing this compound and its derivatives relies heavily on the strategic use of protecting groups. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others. peptide.comnih.goviris-biotech.de While the benzyloxycarbonyl (Z or Cbz) group is a common choice, research has explored a variety of alternative protecting group combinations to enhance synthetic efficiency and versatility.
The most widely used orthogonal protecting group strategy in solid-phase peptide synthesis (SPPS) is the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.debiosynth.com For ornithine, this would typically involve Fmoc-Orn(Boc)-OH, where the δ-amino group is protected with a Boc group.
However, for more complex synthetic targets, a third or even fourth orthogonal protecting group may be necessary. This has led to the investigation of groups that can be removed under different conditions. Some examples of such groups and their removal conditions are presented in the table below.
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Fmoc, Alloc, Z |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Boc, tBu, Alloc, Z |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, tBu, Z |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Fmoc, Boc, tBu, Alloc, Z |
| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Fmoc, Boc, tBu, Alloc, Z |
The choice of protecting group strategy depends on the specific synthetic route and the desired final product. For instance, the Dde or Mtt group can be used for the side-chain of ornithine, allowing for its selective deprotection on-resin to perform modifications like cyclization or branching, while the rest of the peptide remains protected. sigmaaldrich.com The benzyloxycarbonyl (Z) group, used in the parent compound this compound, is typically removed by hydrogenolysis, adding another layer of orthogonality to the synthetic chemist's toolbox. peptide.com
Structure-Activity Relationship Studies for Mechanistic Probes
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have been instrumental in developing potent and selective enzyme inhibitors that can serve as mechanistic probes.
Inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE):
A series of Nα-acyl and Nα-alkoxycarbonyl derivatives of L-ornithine were synthesized and evaluated as inhibitors of the bacterial enzyme ArgE. nih.gov The results, summarized in the table below, provide valuable insights into the structural requirements for ArgE inhibition.
| Compound | Nα-substituent | IC50 (µM) for ArgE |
| Nα-acetyl-L-ornithine | Acetyl | - (Substrate) |
| Nα-trifluoroacetyl-L-ornithine | Trifluoroacetyl | 200-410 |
| Nα-chloroacetyl-L-ornithine | Chloroacetyl | 85 |
| Nα-dichloroacetyl-L-ornithine | Dichloroacetyl | - |
| Nα-trichloroacetyl-L-ornithine | Trichloroacetyl | - |
| Nα-ethoxycarbonyl-L-ornithine | Ethoxycarbonyl | 200-410 |
The data reveals that Nα-chloroacetyl-L-ornithine is the most potent inhibitor in this series, with an IC50 value of 85 µM. nih.gov The progressive addition of chloro groups to the acetyl moiety appears to influence inhibitory activity, suggesting that both electronic and steric factors play a role in binding to the enzyme's active site. The moderate potency of the trifluoroacetyl and ethoxycarbonyl derivatives indicates that the nature of the acyl group is a key determinant of inhibitory strength. nih.gov
Inhibitors of Angiotensin-Converting Enzyme (ACE):
In another study, a library of tripeptidomimetics based on Ornithyl-Proline (Orn-Pro) was synthesized and screened for ACE inhibitory activity. nih.gov The SAR study highlighted that the C3 side chain of ornithine was better suited for ACE inhibition compared to the C4 side chain of lysine (B10760008) when conjugated with certain heterocyclic and unnatural amino acids. nih.gov
| Compound | Structure | IC50 (µM) for ACE |
| 10 | MTP-Orn-Pro | Micromolar range |
| 11 | HTP-Orn-Pro | Micromolar range |
| 14 | TA-Orn-Pro | Micromolar range |
| 20 | BPA-Orn-Pro | Micromolar range |
MTP = Mercaptothiadiazolylpropionyl, HTP = Hydroxythiopropionyl, TA = Thiazolidine-4-carboxylic acid, BPA = Benzoylphenylalanine
These findings demonstrate that modifications at the N-terminus of the Orn-Pro dipeptide with specific moieties lead to significant ACE inhibition. nih.gov The use of these structurally defined ornithine derivatives as mechanistic probes allows researchers to map the binding pockets of enzymes and understand the molecular interactions that govern substrate recognition and catalysis.
Enzymological and Biochemical Research Applications of N2,n5 Dibenzyloxycarbonyl L Ornithine Scaffolds
Application in Enzyme Kinetic Studies and Substrate Specificity Characterization
While N2,N5-Dibenzyloxycarbonyl-L-ornithine itself is generally not a substrate for enzymes that process L-ornithine, its derivatives are instrumental in probing enzyme active sites and determining substrate specificity. The protected nature of the amino groups allows for the synthesis of a variety of ornithine analogues that can be used to map the steric and electronic requirements of an enzyme's active site.
For example, by selectively deprotecting one of the amino groups, researchers can introduce different functional groups at either the N2 or N5 position. These modified ornithine analogues can then be tested as potential substrates or inhibitors for enzymes such as ornithine decarboxylase or ornithine transcarbamoylase. The kinetic parameters (Km and Vmax) obtained with these analogues provide valuable insights into how modifications to the ornithine structure affect enzyme recognition and catalysis.
Tools for Investigating Protein-Ligand Interactions and Conformational Dynamics
The study of how proteins bind to their ligands and the resulting conformational changes is a cornerstone of biochemistry. This compound serves as a versatile starting material for the synthesis of molecular probes designed to investigate these phenomena.
By incorporating reporter groups, such as fluorescent tags or spin labels, into the ornithine scaffold, researchers can create powerful tools for biophysical studies. The synthesis of such probes often begins with a protected ornithine derivative like this compound to ensure that the reporter group is attached at a specific position. Once synthesized, these labeled ornithine analogues can be introduced to their target proteins. Techniques such as fluorescence resonance energy transfer (FRET) or electron paramagnetic resonance (EPR) spectroscopy can then be used to measure distances and detect conformational changes within the protein upon ligand binding.
Precursors for Mechanism-Based Enzyme Inactivators and Inhibitors
One of the most significant applications of this compound in enzymology is its role as a precursor for the synthesis of enzyme inhibitors, including mechanism-based inactivators. These inhibitors are crucial for studying enzyme mechanisms and are valuable as potential therapeutic agents.
A notable example is the synthesis of inhibitors for arginase, a key enzyme in the urea (B33335) cycle that converts L-arginine to L-ornithine and urea. nih.gov The development of potent arginase inhibitors often starts with protected ornithine derivatives. For instance, the synthesis of Nω-hydroxy-L-arginine (L-NOHA), a known arginase inhibitor, can be achieved from Nδ-(benzyloxycarbonyl)-L-ornithine. nih.gov This highlights the importance of protected ornithine scaffolds in the generation of molecules that target specific enzymes.
Similarly, derivatives of ornithine are used to create inhibitors for ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a target for cancer therapy. acs.org The synthesis of various ODC inhibitors involves the use of protected ornithine to build molecules that can interact with the enzyme's active site.
Below is a table of ornithine-derived enzyme inhibitors, illustrating the types of compounds that can be synthesized using protected ornithine precursors.
| Inhibitor Name | Target Enzyme | Type of Inhibition |
| Nω-hydroxy-L-arginine (L-NOHA) | Arginase | Competitive |
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase | Irreversible |
| N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) | Protein Arginine Deiminase (PAD) | Pan-PAD inhibitor |
This table is for illustrative purposes and the synthesis of each inhibitor may involve different specific protection strategies for the ornithine starting material.
Probing Amino Acid Metabolism and Related Biochemical Pathways Through Synthetic Analogues
This compound is a valuable starting point for the synthesis of labeled ornithine analogues used to trace the metabolic fate of ornithine in various biochemical pathways. By incorporating stable isotopes, such as ¹³C or ¹⁵N, into the ornithine backbone, researchers can create tracers that can be followed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of these isotopically labeled compounds necessitates the use of protecting groups to direct the labeling to specific atoms within the molecule. Once synthesized and deprotected, these labeled ornithine molecules can be introduced into cells or organisms to track their incorporation into other metabolites, such as proline, glutamic acid, and polyamines. This allows for a detailed investigation of the flux through different metabolic pathways and how these pathways are regulated.
For instance, studying the conversion of ornithine to other amino acids or its role in the urea cycle can be greatly facilitated by the use of such synthetic analogues. The initial protection of ornithine as this compound provides the chemical stability and selectivity required for the complex synthetic routes often needed to produce these sophisticated molecular probes.
Advanced Analytical Methodologies for N2,n5 Dibenzyloxycarbonyl L Ornithine and Its Derivatives
Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of N2,N5-Dibenzyloxycarbonyl-L-ornithine and for separating it from starting materials, by-products, and other impurities. Reversed-phase (RP) chromatography is the most common modality used for this purpose.
The separation is typically achieved using a non-polar stationary phase, such as a C18 or C8-bonded silica (B1680970) column, and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. The retention of the compound is primarily governed by the hydrophobic interactions between the benzyl (B1604629) and carbonyl groups of the Cbz moieties and the stationary phase.
To ensure sharp peaks and reproducible retention times, an acidic modifier is often added to the mobile phase. Phosphoric acid or formic acid can be used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.net For methods intended to be compatible with mass spectrometry (MS), volatile modifiers like formic acid are preferred. researchgate.net UPLC systems, with their smaller particle size columns (typically ≤ 2 µm), offer faster analysis times and higher resolution compared to traditional HPLC. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of N-protected Amino Acids
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development. Actual conditions may vary based on the specific instrument and column used.
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for confirming the chemical structure. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the different carbon environments within the molecule.
In the ¹H NMR spectrum of this compound, characteristic signals include the aromatic protons of the two benzyl groups, the benzylic methylene (B1212753) protons (CH₂), the protons of the ornithine backbone, and the exchangeable amide (NH) and carboxylic acid (OH) protons. Two-dimensional NMR techniques like COSY and HSQC can further aid in the complete assignment of all proton and carbon signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 129, 136-137 |
| Benzylic (CH₂) | ~5.1 | ~67 |
| Ornithine α-CH | ~4.3 | ~54 |
| Ornithine β-CH₂ | 1.5 - 1.9 | ~29 |
| Ornithine γ-CH₂ | 1.5 - 1.9 | ~25 |
| Ornithine δ-CH₂ | ~3.2 | ~40 |
| Carbonyl (C=O) | - | 156 - 157, ~174 |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, often producing a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For ornithine-containing peptides and derivatives, fragmentation can be influenced by the presence of the ornithine residue itself, sometimes leading to a "proline effect" where cleavage C-terminal to the ornithine is favored. nih.gov The fragmentation of the benzyloxycarbonyl groups would also be expected.
Chiral Analysis for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of resulting peptides and other molecules is highly dependent on their stereochemistry. Chiral HPLC is the predominant technique for this analysis. There are two main approaches for the chiral separation of amino acid derivatives:
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method and involves the use of an HPLC column where the stationary phase is itself chiral. sigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, and cyclodextrins. sigmaaldrich.comnih.gov The enantiomers of the analyte interact differently with the chiral selector on the stationary phase, leading to different retention times and, thus, separation. For N-protected amino acids, polysaccharide-based CSPs are often effective. sigmaaldrich.com
Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov However, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.
Table 3: Approaches to Chiral HPLC Analysis of Ornithine Derivatives
| Method | Principle | Example Chiral Selector/Derivatizing Agent |
| Direct (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Amylose or cellulose derivatives (e.g., Chiralpak® series) |
| Indirect (Derivatization) | Formation of diastereomers with different retention on an achiral column. | Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that can provide unambiguous determination of the absolute stereochemistry and the three-dimensional conformation of a molecule in the solid state. To perform this analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined.
Future Directions and Interdisciplinary Research Opportunities
Innovations in Protecting Group Strategies for Polyamines and Diamine Acids
The protection of amino groups is a fundamental strategy in peptide chemistry and organic synthesis to prevent unwanted side reactions. researchgate.net The benzyloxycarbonyl (Cbz or Z) groups in N2,N5-Dibenzyloxycarbonyl-L-ornithine are a classic example of such protection. While effective, the future lies in developing more sophisticated and orthogonal protecting group strategies that offer milder deprotection conditions and greater selectivity.
The presence of two identical Cbz groups on the ornithine scaffold presents a challenge for selective functionalization of the Nα and Nδ amines. Current research is geared towards developing new protecting groups that can be removed under different conditions, allowing for precise, stepwise modifications. For instance, the development of thiol-labile urethane (B1682113) protecting groups, such as aryldithioethyloxycarbonyl (Ardec), offers an alternative that can be removed under mild reducing conditions, which would not affect the acid- or hydrogenolysis-labile groups. nih.gov
Innovations also focus on sustainability. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group, for example, is water-compatible, enabling peptide synthesis to be performed in aqueous media and reducing the reliance on toxic organic solvents. nih.gov Applying such water-soluble protecting groups to diamino acids like ornithine could significantly enhance the green credentials of their synthetic routes.
Future strategies may involve a combination of enzymatic and chemical approaches. The exquisite selectivity of enzymes could be harnessed to selectively deprotect one amine group while leaving another intact, a level of control that is often difficult to achieve through purely chemical means. nih.govnih.gov
Table 1: Comparison of Protecting Group Strategies
| Feature | Traditional (e.g., Cbz) | Innovative (e.g., Ardec, Smoc) |
|---|---|---|
| Removal Conditions | Often harsh (e.g., strong acid, hydrogenolysis) youtube.com | Mild (e.g., thiols, aqueous conditions) nih.govnih.gov |
| Selectivity | Limited orthogonality with identical groups | High potential for orthogonal systems nih.gov |
| Solvent Systems | Organic solvents youtube.com | Aqueous media compatible nih.gov |
| Sustainability | Generates significant chemical waste advancedchemtech.com | Aligns with green chemistry principles nih.govadvancedchemtech.com |
Computational Chemistry and Molecular Dynamics Simulations of Compound Interactions
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can offer profound insights into its interactions, conformational dynamics, and reactivity.
MD simulations can model how this compound interacts with enzymes or other biological targets. For instance, studies on the lysine-, arginine-, ornithine-binding protein (LAOBP) have used MD simulations to investigate the ligand-induced conformational changes in the protein's binding site. nih.gov Similar simulations could predict the binding affinity and mode of this compound to target proteins, guiding the design of new inhibitors or probes. Such studies can also elucidate the role of the protecting groups in molecular recognition and stability.
Furthermore, computational methods are crucial for understanding reaction mechanisms. The catalytic mechanism of ornithine cyclodeaminase (OCD), an enzyme that converts L-ornithine to L-proline, has been examined using MD and QM/MM methods to identify the rate-limiting step and the roles of active site residues. nih.gov Applying these techniques to the synthesis or modification of this compound could help optimize reaction conditions and predict potential side reactions. In silico screening of drug banks for molecules structurally similar to L-ornithine has also been used to identify potential inhibitors for enzymes like l-ornithine-N5-monooxygenase (PvdA) in pathogens, a strategy that could be adapted to find new applications for its protected derivatives. mdpi.com
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding of the compound to a target protein. | Identification of binding pose and estimation of binding affinity. mdpi.com |
| Molecular Dynamics (MD) | Simulate the compound's behavior in different environments (e.g., water, organic solvent) or when bound to a protein. | Understanding of conformational flexibility, stability of the protein-ligand complex, and solvent effects. nih.gov |
| QM/MM Simulations | Investigate the mechanism of a chemical or enzymatic reaction involving the compound. | Elucidation of transition states, reaction barriers, and the role of catalytic residues. nih.gov |
Green Chemistry Approaches in the Synthesis of Ornithine Derivatives
The synthesis of fine chemicals, including protected amino acids like this compound, is increasingly scrutinized for its environmental impact. Green chemistry offers a framework to make these processes more sustainable by reducing waste, avoiding hazardous solvents, and improving energy efficiency. advancedchemtech.com
A significant source of waste in peptide synthesis comes from the extensive use of organic solvents for reactions and purifications. advancedchemtech.com A major goal of green chemistry is to switch to water or other environmentally benign solvents. This has led to the development of water-compatible protecting groups and synthesis strategies. nih.gov
Another key principle is atom economy, which can be improved by eliminating the need for protecting groups altogether. rsc.org Recent research has demonstrated protecting-group-free methods for amino acid modification, for example, by using cholinium amino acid ionic liquids (ChAAILs) that act as both solvent and catalyst for reactions like the aza-Michael addition. rsc.org While this compound is, by definition, a protected compound, future research could focus on greener methods for its synthesis, such as enzymatic protection steps that proceed in aqueous solutions under mild conditions.
Improving the sustainability of amino acid production also involves using renewable feedstocks and biocatalytic fermentation processes, which can reduce reliance on petrochemicals and decrease environmental burdens. nih.gov
Table 3: Green Chemistry Strategies for Ornithine Derivative Synthesis
| Green Chemistry Principle | Traditional Approach | Green Alternative |
|---|---|---|
| Solvent Use | High volumes of organic solvents (e.g., DMF, DCM) advancedchemtech.com | Water-based synthesis, solvent-free reactions nih.govrsc.org |
| Protecting Groups | Multi-step protection and deprotection | Protecting-group-free synthesis, enzymatic protection/deprotection nih.govrsc.orgnih.gov |
| Reagents | Use of stoichiometric and often toxic coupling reagents | Catalytic reagents, biocatalysis nih.govnih.gov |
| Waste Reduction | Multiple wash and purification steps generate significant waste advancedchemtech.com | Continuous flow processes, convergent synthesis to reduce steps advancedchemtech.com |
Applications in Chemical Biology and Material Sciences
The unique structure of this compound makes it a valuable precursor for creating advanced materials and chemical biology tools. The protected amine groups allow for its controlled incorporation into larger, more complex molecular architectures.
In material sciences, ornithine can be integrated into polymers to enhance their biocompatibility and biodegradability. mdpi.com For example, L-ornithine has been conjugated with poly(lactic-co-glycolic acid) (PLGA) to create novel biodegradable polymers. mdpi.com this compound serves as an ideal starting material for such syntheses, as the Cbz groups ensure that the carboxylic acid end of the molecule is available for coupling to a polymer backbone, with the amine groups being deprotected in a later step for further functionalization. These ornithine-containing biopolymers are promising candidates for use as biomaterials. mdpi.com
In chemical biology, the compound is a building block for synthesizing peptidomimetics and molecular probes. L-ornithine derivatives are being investigated as cationic amphiphiles with significant antibacterial activity. finechem-mirea.ru The synthesis of these complex structures relies on the precise control offered by protecting groups. This compound can be used to construct specific peptide sequences or non-natural backbones designed to probe or inhibit biological processes, such as those involving nitric oxide synthase or other enzymes that recognize arginine or ornithine. nih.gov The Cbz groups can be selectively removed during a multi-step synthesis to allow for the attachment of fluorescent tags, cross-linkers, or other functional moieties.
Prospects in Biocatalysis and Chemoenzymatic Synthesis
Biocatalysis and chemoenzymatic synthesis represent a paradigm shift in chemical production, moving away from harsh chemical methods toward milder, more selective, and sustainable processes. nih.govnih.gov These approaches leverage the power of enzymes to catalyze specific reactions, often without the need for protecting groups. nih.gov
The synthesis of this compound itself could be reimagined using biocatalysis. An engineered enzyme could potentially catalyze the selective benzyloxycarbonylation of L-ornithine's amino groups in an aqueous environment.
More broadly, chemoenzymatic synthesis can utilize protected building blocks like this compound as substrates. For example, proteases or lipases can be used in reverse (in non-aqueous media or under kinetic control) to form peptide bonds. nih.gov A protease could be used to couple this compound to another amino acid or peptide fragment, benefiting from the enzyme's stereoselectivity. nih.gov This approach combines the advantages of chemical protecting groups with the clean and efficient bond formation of biocatalysis.
Enzymes are also being developed for the synthesis of complex peptides and even small proteins, offering an alternative to purely recombinant or chemical methods. youtube.com The inclusion of non-canonical amino acids, facilitated by engineered enzymes, is a particularly exciting frontier. youtube.comrsc.org As a protected non-proteinogenic amino acid derivative, this compound is well-positioned to be a key component in these next-generation synthetic strategies.
Table 4: Potential Enzymatic Applications in Ornithine Derivative Synthesis
| Enzyme Class | Application | Advantage |
|---|---|---|
| Hydrolases (Proteases, Lipases) | Peptide bond formation, selective deprotection | High stereoselectivity, mild reaction conditions. nih.gov |
| Transferases (e.g., Acyltransferases) | Selective protection of amine groups | High regioselectivity, avoiding protection of other functional groups. |
| Oxidoreductases | Modification of the ornithine side chain | Introduction of novel functionality under biological conditions. nih.gov |
| Ligases (e.g., Peptiligase) | Ligation of peptide fragments | Efficient synthesis of long or cyclic peptides. youtube.com |
Q & A
Q. What are the established synthetic routes for preparing N²,N⁵-Dibenzyloxycarbonyl-L-ornithine, and how do reaction conditions influence yield?
The synthesis typically involves sequential protection of the α- and δ-amino groups of L-ornithine using benzyloxycarbonyl (Cbz) groups. A common method employs benzyl chloroformate under alkaline conditions (pH 8–10) to selectively protect the α-amino group first, followed by protection of the δ-amino group. Reaction temperature and stoichiometry are critical: excess benzyl chloroformate at 0–4°C minimizes side reactions like over-alkylation . Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and a water-acetonitrile gradient (0.1% TFA) is used for purification, achieving >95% purity . Yield optimization requires strict pH control during protection steps to avoid hydrolysis of the Cbz group.
Q. How can researchers validate the structural integrity of synthesized N²,N⁵-Dibenzyloxycarbonyl-L-ornithine?
Structural validation involves a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyloxycarbonyl moieties (e.g., aromatic protons at δ 7.2–7.4 ppm and carbonyl carbons at δ 155–160 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 453.2 (calculated for C₂₁H₂₅N₂O₆) .
- Chiral HPLC : Ensures retention of L-configuration using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Q. What are the standard protocols for quantifying N²,N⁵-Dibenzyloxycarbonyl-L-ornithine in complex mixtures?
Quantitation methods include:
- UV spectrophotometry : The Cbz group absorbs at 257 nm (ε ≈ 200 M⁻¹cm⁻¹), enabling direct measurement in purified samples .
- Bradford assay adaptation : For crude mixtures, precipitate interfering proteins using 10% TCA, then quantify via Coomassie dye binding at 595 nm (calibrated against a standard curve) .
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 453.2 → 307.1 for Cbz cleavage) provide specificity in biological matrices .
Advanced Research Questions
Q. How does N²,N⁵-Dibenzyloxycarbonyl-L-ornithine interact with enzymes like protein arginine deiminases (PADs), and what methodologies assess this inhibition?
The compound’s Cbz groups sterically hinder PAD active sites, reducing citrullination activity. To evaluate inhibition:
- Kinetic assays : Monitor L-ornithine-to-citrulline conversion via colorimetric detection of urea (absorbance at 430 nm using diacetyl monoxime) .
- IC₅₀ determination : Dose-response curves (0.1–100 µM inhibitor) under steady-state conditions (pH 7.4, 37°C) reveal competitive inhibition with K_i values < 5 µM .
- Fluorescence titration : Measure changes in PAD tryptophan fluorescence (λₑₓ 280 nm, λₑₘ 340 nm) upon inhibitor binding to calculate dissociation constants .
Q. What role does N²,N⁵-Dibenzyloxycarbonyl-L-ornithine play in siderophore biosynthesis pathways, and how can its activity be probed?
In Pseudomonas aeruginosa, L-ornithine derivatives are precursors for pyoverdine siderophores. To study this:
- Heterologous expression : Overexpress PvdA (L-ornithine N⁵-hydroxylase) in E. coli and assay hydroxylation activity using NADPH oxidation rates (ΔA₃₄₀) with/without the inhibitor .
- Isotopic labeling : Use ¹⁵N-labeled N²,N⁵-Dibenzyloxycarbonyl-L-ornithine to track incorporation into siderophores via LC-MS .
- Iron chelation assays : Measure pyoverdine-iron complex formation using CAS agar plates; reduced halo size indicates disrupted siderophore function .
Q. How do structural modifications (e.g., tert-butoxycarbonyl vs. benzyloxycarbonyl) impact the compound’s stability and bioactivity?
- Stability studies : Compare hydrolysis rates in PBS (pH 7.4) at 37°C. Benzyloxycarbonyl groups are more labile to hydrogenolysis (Pd/C, H₂) than tert-butoxycarbonyl (Boc), which requires strong acids (e.g., TFA) for cleavage .
- Bioactivity profiling : Replace Cbz with Boc and test PAD inhibition efficacy. Boc derivatives show reduced potency (K_i > 20 µM) due to decreased hydrophobic interactions .
Methodological Considerations
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Standardize assay conditions : Control cofactors (e.g., 10 µM FAD⁺ for PvdA), ionic strength, and pre-incubation times .
- Cross-validate with orthogonal methods : Combine kinetic assays with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
- Use high-purity inhibitors : Ensure >98% purity via RP-HPLC and characterize by 2D-NMR to exclude batch variability .
Q. How can researchers design experiments to explore the compound’s dual role as a substrate and inhibitor in enzymatic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
